6-tert-butyl-N-(2-methylpropyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is characterized by its unique structural features, which include a benzenesulfonyl group, a tert-butyl group, and a benzoxazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate amine and a phenol derivative under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonation reaction using benzenesulfonyl chloride and a suitable base.
Addition of the Tert-Butyl Group: The tert-butyl group can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
N-Alkylation: The final step involves the N-alkylation of the benzoxazine ring with 2-methylpropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzoxazine derivatives.
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoxazine ring system can also interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the N-(2-methylpropyl) group.
4-(BENZENESULFONYL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE: Lacks both the N-(2-methylpropyl) group and the carboxamide group.
Uniqueness
The presence of the N-(2-methylpropyl) group and the carboxamide group in 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE provides unique chemical and biological properties. These groups enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H30N2O4S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-(2-methylpropyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H30N2O4S/c1-16(2)14-24-22(26)21-15-25(30(27,28)18-9-7-6-8-10-18)19-13-17(23(3,4)5)11-12-20(19)29-21/h6-13,16,21H,14-15H2,1-5H3,(H,24,26) |
InChI Key |
QOMLYZKAVCEBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CN(C2=C(O1)C=CC(=C2)C(C)(C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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